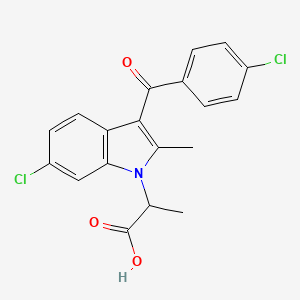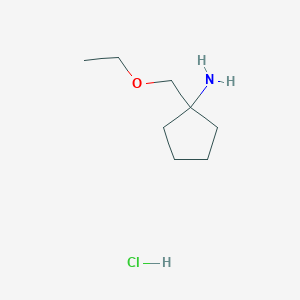
2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring, a carboxylic acid group, and an acetylamino-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid typically involves the reaction of 4-acetylaminobenzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Applications De Recherche Scientifique
2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the acetylamino group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the acetylamino-phenyl group but shares the thiazolidine ring and carboxylic acid functionality.
4-Acetylaminobenzoic acid: Contains the acetylamino-phenyl group but lacks the thiazolidine ring.
Uniqueness
2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine ring and the acetylamino-phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propriétés
Numéro CAS |
72678-87-6 |
|---|---|
Formule moléculaire |
C12H14N2O3S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
2-(4-acetamidophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3S/c1-7(15)13-9-4-2-8(3-5-9)11-14-10(6-18-11)12(16)17/h2-5,10-11,14H,6H2,1H3,(H,13,15)(H,16,17) |
Clé InChI |
UCWVNLWPXJNEEK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


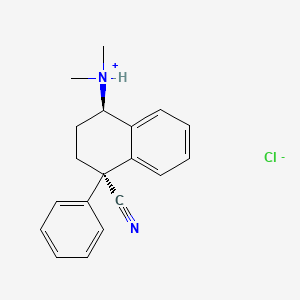
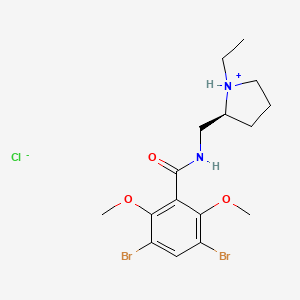
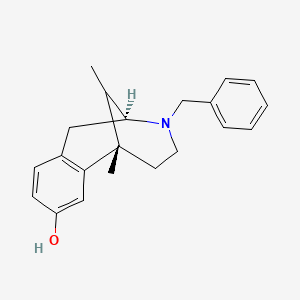

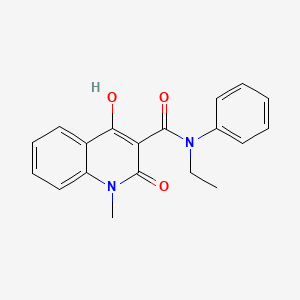
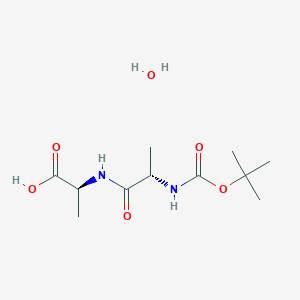
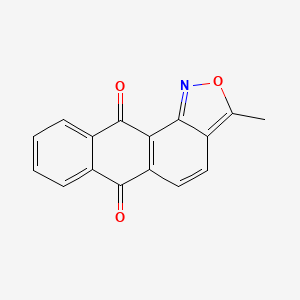

![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)

